2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine
Description
2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine is a complex organic compound characterized by the presence of a methoxyphenyl group, a tetraazole ring, and an adamantylamine moiety
Properties
Molecular Formula |
C18H23N5O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyphenyl)tetrazol-5-yl]adamantan-2-amine |
InChI |
InChI=1S/C18H23N5O/c1-24-16-5-3-2-4-15(16)23-17(20-21-22-23)18(19)13-7-11-6-12(9-13)10-14(18)8-11/h2-5,11-14H,6-10,19H2,1H3 |
InChI Key |
NVDVEWGUHRLZDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine typically involves multiple steps. One common approach starts with the preparation of the methoxyphenyl-tetraazole intermediate. This can be achieved by reacting 2-methoxyphenyl isothiocyanate with sodium azide in an aqueous medium, followed by cyclization to form the tetraazole ring . The adamantylamine moiety is then introduced through a nucleophilic substitution reaction, where the intermediate is reacted with 2-adamantylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-purity reagents, precise control of reaction temperatures, and the implementation of purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetraazole ring can be reduced under specific conditions.
Substitution: The adamantylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the tetraazole ring can produce a dihydrotetrazole .
Scientific Research Applications
2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the tetraazole ring can form hydrogen bonds with active site residues. The adamantylamine moiety provides steric bulk, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the presence of a piperazine ring instead of a tetraazole and adamantylamine moiety.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the tetraazole and adamantylamine components.
Uniqueness
2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
